2-[3-(Aminomethyl)cyclobutyl]acetic acid
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Overview
Description
2-[3-(Aminomethyl)cyclobutyl]acetic acid is a chemical compound with the molecular formula C7H13NO2 It is characterized by a cyclobutyl ring substituted with an aminomethyl group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Aminomethyl)cyclobutyl]acetic acid typically involves the cyclization of suitable precursors followed by functional group modifications. One common method includes the cyclization of a linear precursor containing an aminomethyl group and a carboxylic acid group under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired cyclobutyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Aminomethyl)cyclobutyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or sulfonates under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutanone derivatives, while reduction can produce cyclobutanol derivatives.
Scientific Research Applications
2-[3-(Aminomethyl)cyclobutyl]acetic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[3-(Aminomethyl)cyclobutyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, while the cyclobutyl ring provides structural stability. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclobutylacetic acid: Lacks the aminomethyl group, resulting in different reactivity and applications.
3-(Aminomethyl)cyclobutanol: Contains a hydroxyl group instead of a carboxylic acid group, affecting its chemical properties and uses.
Properties
Molecular Formula |
C7H13NO2 |
---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
2-[3-(aminomethyl)cyclobutyl]acetic acid |
InChI |
InChI=1S/C7H13NO2/c8-4-6-1-5(2-6)3-7(9)10/h5-6H,1-4,8H2,(H,9,10) |
InChI Key |
LRMZYYUDODASPH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1CN)CC(=O)O |
Origin of Product |
United States |
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